molecular formula C8H13N B3361684 3,5,6,7,8,8a-Hexahydroindolizine CAS No. 92675-44-0

3,5,6,7,8,8a-Hexahydroindolizine

Cat. No.: B3361684
CAS No.: 92675-44-0
M. Wt: 123.2 g/mol
InChI Key: ZWZQSLQJKCKOIM-UHFFFAOYSA-N
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Description

3,5,6,7,8,8a-Hexahydroindolizine is a core indolizine scaffold of significant interest in medicinal and synthetic chemistry research. The indolizine structure is a bicyclic framework featuring a bridgehead nitrogen atom, and its saturated derivatives are key intermediates for constructing more complex molecules . Researchers value this scaffold due to the diverse biological activities exhibited by various substituted indolizines. Scientific literature has reported that indolizine derivatives possess a range of useful biological properties, including antibacterial, antiviral, and anti-HIV activities . Some derivatives have also been investigated as potential anti-cancer agents and for treating cardiovascular ailments . Furthermore, indolizine-based compounds are known for their applications as synthetic dyes and fluorescent materials, highlighting their utility beyond pharmaceutical research . The specific stereochemistry of the ring junction atoms (such as the 8a-position) and the degree of saturation can influence the overall conformation and biological activity of the molecule . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6,7,8,8a-hexahydroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h3,5,8H,1-2,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZQSLQJKCKOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC=CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536187
Record name 3,5,6,7,8,8a-Hexahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92675-44-0
Record name 3,5,6,7,8,8a-Hexahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the 3,5,6,7,8,8a Hexahydroindolizine Scaffold

Strategies for Ring System Construction

The assembly of the 3,5,6,7,8,8a-hexahydroindolizine ring system is primarily achieved through strategies that construct the bicyclic framework from acyclic or monocyclic precursors. These methods can be broadly categorized into intermolecular and intramolecular approaches. Intermolecular strategies, which involve the coupling of two or more separate molecular entities, are particularly powerful for creating molecular diversity. Key intermolecular methods include cycloaddition reactions, annulation reactions, and multi-component reactions, each offering unique advantages in terms of efficiency and substrate scope.

Intermolecular Approaches

Intermolecular strategies form the cornerstone of many synthetic routes to the hexahydroindolizine scaffold. These approaches bring together different fragments to build the bicyclic core in a convergent manner, often allowing for the rapid assembly of complex structures from simple starting materials.

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of hexahydroindolizine synthesis, [3+2] and hetero-Diels-Alder [4+2] cycloadditions are among the most effective intermolecular methods for assembling the core ring structure.

The 1,3-dipolar [3+2] cycloaddition is a highly convergent and widely used method for constructing five-membered rings. youtube.com In the synthesis of the hexahydroindolizine scaffold, this reaction typically involves an azomethine ylide as the three-atom (C-N-C) dipole, which reacts with a two-atom dipolarophile (an alkene or alkyne) to form the pyrrolidine (B122466) ring fused to a pre-existing piperidine (B6355638) ring. mdpi.comuchicago.eduelsevierpure.com

Nonstabilized azomethine ylides, which bear only hydrogen or alkyl groups, are particularly effective in these cycloadditions. nih.gov One common method for generating these ylides involves the reaction of an amine with an aldehyde or the desilylation/destannylation of α-silylamines or α-stannylamines. nih.gov For instance, pyridinium (B92312) or isoquinolinium salts can react with a reducing agent like NaBH3CN in the presence of an electron-deficient alkene. This process generates a dipole that undergoes cycloaddition to furnish hexahydroindolizine derivatives in high yields and with excellent diastereoselectivity. researchgate.net The reaction can be catalyzed by various agents, including iron(III) chloride, which facilitates a formal [3+2] cycloaddition cascade. researchgate.net

Recent advancements have also utilized visible-light-induced intermolecular [3+2] cycloadditions, presenting a greener alternative for the synthesis of related indolizine (B1195054) systems. acs.org These reactions often proceed under mild conditions and offer high regioselectivity. acs.org The choice of reactants and conditions allows for the synthesis of a diverse range of substituted hexahydroindolizines. nih.govrsc.orgnih.gov

Table 1: Examples of [3+2] Cycloaddition for Hexahydroindolizine Synthesis

Ylide PrecursorDipolarophileCatalyst/ReagentsYieldDiastereomeric Ratio (dr)Reference
Isoquinolinium SaltElectron-deficient AlkeneNaBH3CNHighUp to >20/1 researchgate.net
(2-Azaallyl)stannaneElectron-poor or -rich AlkenesIntramolecular N-alkylationGoodNot Specified nih.gov
TetrahydroisoquinolineMorita-Baylis-Hillman (MBH) CarbonateIron(III) chloride hexahydrate32-62%Not Specified researchgate.net
3-VinylindoleAzoalkeneChiral Phosphoric AcidGood to Very GoodDiastereospecific nih.gov

The hetero-Diels-Alder reaction is a variation of the classic Diels-Alder cycloaddition where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. organic-chemistry.org The aza-Diels-Alder reaction, which typically involves an imine as the dienophile or an azadiene, is a powerful method for constructing six-membered nitrogen-containing heterocycles, such as the piperidine ring of the hexahydroindolizine system. wikipedia.orgrsc.orgorganic-chemistry.org

In this approach, a diene reacts with a C=N bond (an imine) in a [4+2] cycloaddition to form a tetrahydropyridine (B1245486) ring. organic-chemistry.org If the diene component is derived from a pyrrole (B145914) or the imine contains a pyrrole substituent, subsequent cyclization steps can lead to the fused hexahydroindolizine scaffold. The reaction can be promoted by Lewis acids or organocatalysts to enhance reactivity and control stereoselectivity. organic-chemistry.orgnih.gov For example, the reaction of Danishefsky's diene with an imine is a well-established method for forming functionalized dihydropyridinones, which are versatile intermediates for alkaloids. wikipedia.org

The regioselectivity and stereoselectivity of the aza-Diels-Alder reaction are influenced by the electronic properties of the substituents on both the diene and the imine, as well as the reaction conditions. organic-chemistry.orgnih.gov The use of chiral auxiliaries or catalysts can lead to the enantioselective synthesis of hexahydroindolizine precursors. organic-chemistry.orgnih.gov

Table 2: General Scheme for Aza-Diels-Alder Reaction

Diene TypeDienophile TypeKey FeaturesPotential ProductReference
Electron-rich Diene (e.g., Danishefsky's diene)Imines (C=N bond)Forms a six-membered nitrogen heterocycle. Often requires Lewis acid catalysis.Dihydropyridone/Tetrahydropyridine wikipedia.orgorganic-chemistry.org
1-Aza-1,3-butadieneAlkeneInverse-electron-demand reaction. Diene is electron-deficient.Tetrahydropyridine nih.gov
4-Iodo-2-trimethylsilyloxy-butadieneAryl- and Benzyl-N-substituted IminesMgI2 catalysis improves yields. Tolerant of various substituents.Dihydropyridones organic-chemistry.org

Annulation, the formation of a ring onto a pre-existing molecule, provides a direct and efficient pathway to the this compound scaffold. A notable example is the single-step synthesis achieved through the annulation of commercially available 2-formylpiperidine hydrochloride with various 1,3-dicarbonyl compounds. nih.gov

This reaction proceeds in the presence of pyrrolidine as a catalyst and 4 Å molecular sieves to remove water. A variety of β-ketoesters, β-diketones, and β-ketoamides can participate in this annulation, affording the desired 5,6,7,8-tetrahydroindolizines (a common name for the same hexahydro- structure where the pyrrole ring is aromatic) in moderate to good yields. nih.gov The mechanism likely involves the formation of an enamine from 2-formylpiperidine and pyrrolidine, followed by a Knoevenagel condensation with the 1,3-dicarbonyl compound, intramolecular cyclization, and subsequent dehydration to form the aromatic pyrrole ring fused to the piperidine ring.

Table 3: Annulation of 2-Formylpiperidine with 1,3-Dicarbonyl Compounds

1,3-Dicarbonyl CompoundReagents/ConditionsYieldReference
Ethyl benzoylacetatePyrrolidine, 4 Å MS, THF75% nih.gov
Ethyl acetoacetatePyrrolidine, 4 Å MS, THF72% nih.gov
Dimethyl malonatePyrrolidine, 4 Å MS, THF60% nih.gov
BenzoylacetonePyrrolidine, 4 Å MS, THF65% nih.gov
AcetoacetamidePyrrolidine, 4 Å MS, THF55% nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.govnih.govrug.nl Several strategies for synthesizing the hexahydroindolizine core fall under this category.

A prime example is the one-pot, three-component synthesis of indolizidines (the fully saturated analogues) via a [3+2] cycloaddition. nih.gov In this process, nonstabilized azomethine ylides are generated in situ from (2-azaallyl)stannanes or silanes through an intramolecular N-alkylation/demetalation cascade. These ylides are immediately trapped by a dipolarophile present in the reaction mixture to yield the bicyclic system in good yields. nih.gov

Similarly, the annulation reaction described previously between 2-formylpiperidine, a 1,3-dicarbonyl compound, and a pyrrolidine catalyst can also be classified as a three-component reaction. nih.gov Furthermore, organocatalytic three-component aza-Diels-Alder reactions have been developed, for instance, reacting a ketone, formaldehyde, and an aniline (B41778) in the presence of proline to generate the key heterocyclic ring system. organic-chemistry.org These MCRs provide rapid access to the hexahydroindolizine scaffold and its derivatives from simple, readily available starting materials, making them highly attractive for creating libraries of related compounds. rug.nlyoutube.com

Cycloaddition Reactions

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and efficient strategy for the assembly of the hexahydroindolizine framework. By tethering the requisite functionalities within a single molecule, subsequent ring-closure reactions can proceed with high levels of regio- and stereocontrol.

Ring-Closing Metathesis (RCM) in Hexahydroindolizine Synthesis

Ring-Closing Metathesis (RCM) has emerged as a robust tool for the formation of unsaturated nitrogen heterocycles, including precursors to the hexahydroindolizine system. nih.gov This reaction, typically catalyzed by ruthenium complexes such as Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular coupling of two terminal alkenes to form a new cycloalkene with the concomitant release of ethylene. drughunter.com The synthesis of aza-cycles via RCM was pioneered by Grubbs, who demonstrated that subjecting allylamines to a metal alkylidene catalyst afforded the cyclized products in good to excellent yields. nih.gov

The efficiency of RCM is often dependent on the nature of the substrate and the catalyst employed. For instance, the synthesis of unsaturated five- and six-membered nitrogen heterocycles benefits from advancements in catalyst design, which have enabled access to more complex structures with lower catalyst loadings and shorter reaction times. nih.gov While early work focused on substituted or electron-deficient amines, modern ruthenium catalysts with N-heterocyclic carbene ligands, such as the second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts, have expanded the substrate scope to include less activated systems. nih.gov

A modular approach to related quinolizin-4-ones utilizes RCM as a key step. This strategy involves the N-alkylation of 6-halo-2-pyridones, followed by a Stille cross-coupling to introduce an additional alkenyl group. The resulting diene undergoes RCM to furnish a dihydroquinolizinone, which can then be dehydrogenated to the target quinolizin-4-one. cam.ac.uk This methodology highlights the utility of RCM in building fused heterocyclic systems.

CatalystSubstrate TypeProductKey Features
Grubbs I (G-I)Bis-allylamine3-PyrrolineGood to excellent yields for substituted or electron-deficient amines. nih.gov
Grubbs II (G-II)Bis-allylamine3-PyrrolineHigher activity, broader substrate scope. nih.gov
Hoveyda-Grubbs II (HG-II)Bis-allylamine3-PyrrolineEnhanced stability and activity. nih.gov
Grubbs II (G-II)Bis(allylic) pyridoneDihydroquinolizinoneRapid ring-closure with 5 mol% catalyst loading at room temperature. cam.ac.uk
Intramolecular Conjugate Displacement (ICD) Pathways

A general and effective route to the hexahydroindolizine scaffold is through intramolecular conjugate displacement (ICD). nih.gov This method involves the cyclization of N-protected amino aldehydes, which are first converted into allylic alcohols. The key step is the ring closure that occurs upon removal of the nitrogen protecting group from the derived acetates, leading to the formation of the bicyclic structure with a nitrogen atom at the bridgehead. nih.gov This process is general for the formation of related [m,n,0]-bicyclic systems and importantly, preserves the stereochemistry of the starting amino aldehyde. nih.gov

The starting N-protected amino aldehydes can be transformed into the necessary allylic alcohol intermediates via two main pathways: the classical Morita-Baylis-Hillman reaction or through condensation with selenium-stabilized carbanions followed by oxidation. nih.gov The subsequent removal of the nitrogen protecting group, for example, a Boc group, initiates the intramolecular cyclization.

Cascade and Tandem Cyclization Sequences

Cascade or tandem reactions offer a highly efficient approach to complex molecules like hexahydroindolizines by forming multiple bonds in a single synthetic operation from a strategically designed precursor. uchicago.edu These sequences are characterized by their atom economy and ability to rapidly build molecular complexity.

While a direct cascade synthesis of the this compound was not explicitly detailed in the surveyed literature, the principles of cascade reactions are well-established in the synthesis of related indolizine structures. For example, a one-pot synthesis of polysubstituted indolizines has been developed involving a Michael addition of deprotonated 2-(1H-pyrrol-1-yl)nitriles to α,β-unsaturated ketones or aldehydes. This is followed by an acid-catalyzed electrophilic cyclization to produce stable 5,6-dihydroindolizine-5-carbonitriles. Subsequent base-induced dehydrocyanation furnishes the aromatic indolizine. nih.gov

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been successfully applied to the construction of indolizine and related heterocyclic systems. rsc.orguchicago.edu These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds with high levels of selectivity. rsc.org

A notable example is the palladium-catalyzed domino Heck cyclization/carbonylation, which has been used to access ester-functionalized azaindolines. rsc.org In this process, a palladium catalyst facilitates an intramolecular Heck reaction followed by a carbonylation step using formates as a convenient source of carbon monoxide. This strategy has been shown to be effective for constructing all four isomers of azaindoline with good functional group tolerance. rsc.org By modifying the tether on the aminopyridine starting material, this methodology can be extended to the synthesis of furoazaindolines via a subsequent intramolecular reductive cyclization. rsc.org

Dearomatization Strategies leading to Hexahydroindolizine Scaffolds

Dearomatization of stable aromatic precursors represents an alternative and powerful strategy for accessing saturated and partially saturated heterocyclic systems. While specific examples leading directly to this compound are not prevalent in the reviewed literature, the dearomatization of related N-heterocycles provides a conceptual framework. For instance, an anodic oxidative dearomatization of 2-alkynylanilines has been developed. The resulting dearomatized intermediates serve as versatile precursors for the synthesis of various multi-functionalized indoles through simple chemical conversions. rsc.org This approach demonstrates the potential of electrochemical methods in dearomatization reactions.

The synthesis of the fully aromatic indolizine ring system is well-documented, with numerous methods available for its construction. rsc.orgorganic-chemistry.org These aromatic cores could, in principle, serve as substrates for subsequent reduction or dearomatization reactions to afford the hexahydroindolizine scaffold.

Specific Synthetic Transformations Employed

The synthesis of the this compound scaffold and its precursors relies on a variety of specific and powerful synthetic transformations. A summary of key reactions is provided below.

ReactionReagents/CatalystFunction
Ring-Closing Metathesis (RCM)Grubbs or Hoveyda-Grubbs Ru-catalystsForms a cyclic alkene from a diene. nih.govcam.ac.uk
Intramolecular Conjugate Displacement (ICD)Base or deprotection of N-acyl groupForms the bicyclic indolizine core. nih.gov
Morita-Baylis-Hillman ReactionAmine or phosphine (B1218219) catalystForms allylic alcohols from aldehydes. nih.gov
Stille Cross-CouplingPd catalyst, organostannaneCreates a C-C bond to form diene precursors for RCM. cam.ac.uk
Heck Cyclization/CarbonylationPd catalyst, formateForms functionalized azaindolines. rsc.org
Michael AdditionBaseForms C-C bond in the synthesis of indolizine precursors. nih.gov
Anodic Oxidative DearomatizationElectrochemical cellDearomatizes aniline derivatives. rsc.org

Reductive Amination Sequences

Reductive amination stands as a cornerstone in the synthesis of nitrogen-containing heterocycles, and its application to the construction of the hexahydroindolizine framework is a testament to its versatility. This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The process can be performed in a one-pot fashion, offering operational simplicity and efficiency.

A key strategy for the synthesis of the hexahydroindolizine scaffold via reductive amination is the intramolecular cyclization of a suitably functionalized amino-aldehyde or amino-ketone. For instance, a δ-amino aldehyde or ketone can undergo intramolecular imine or enamine formation, followed by reduction to yield the piperidine ring of the hexahydroindolizine system. The choice of reducing agent is critical for the success of this transformation, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl group. harvard.edu

Recent advancements have focused on the development of catalytic and enantioselective variants of intramolecular reductive amination. While direct examples for the this compound are still emerging, the synthesis of chiral tertiary amine-containing heterocycles through intramolecular asymmetric reductive amination of secondary amines highlights the potential of this approach. mdpi.com Such methods often employ chiral catalysts, such as those based on iridium complexed with specialized phosphine ligands, to induce high levels of enantioselectivity in the cyclization step. mdpi.com The application of these catalytic systems to precursors of hexahydroindolizine could provide a powerful route to enantiomerically enriched scaffolds.

The general applicability of reductive amination is broad, tolerating a wide range of functional groups and allowing for the introduction of diverse substituents onto the resulting heterocyclic framework. organic-chemistry.org This makes it a valuable tool not only for the construction of the core scaffold but also for the late-stage functionalization of hexahydroindolizine derivatives.

Enamine Chemistry in Hexahydroindolizine Elaboration

Enamine chemistry provides a powerful platform for the construction of the hexahydroindolizine scaffold, primarily through cascade reactions that efficiently build the bicyclic system in a single operational step. Enamines, which are readily formed from the reaction of a secondary amine with a ketone or aldehyde, act as potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. nih.gov

A notable example of the application of enamine chemistry is the three-component cascade reaction involving a cyclic ketone, an arylamine, and a Michael acceptor, such as a benzoylmethylene malonate, to generate a tetrahydroindole core. nih.gov This reaction proceeds through the in situ formation of an enamine from the cyclic ketone and the arylamine. This enamine then undergoes a Michael addition to the Michael acceptor, followed by an intramolecular cyclization and dehydration to afford the indole (B1671886) product. nih.gov While this example leads to a tetrahydroindole, the underlying principles of enamine formation followed by intramolecular cyclization are directly applicable to the synthesis of hexahydroindolizines.

For the synthesis of the this compound scaffold, a plausible strategy involves the formation of an enamine from a pyrrolidine derivative bearing a suitable electrophilic tether. For example, a 2-(formylethyl)pyrrolidine could form an enamine with a secondary amine catalyst, which could then undergo an intramolecular aldol-type cyclization to construct the six-membered ring. The resulting intermediate could then be further elaborated to the final hexahydroindolizine product.

The efficiency of these cascade reactions can often be enhanced by the use of a co-catalyst. For instance, a Brønsted acid can activate the electrophilic partner, facilitating the initial Michael addition and the subsequent cyclization steps. nih.gov This cooperative catalysis, where both the enamine and an acid catalyst play a role, allows for the reaction to proceed under mild conditions and with high efficiency.

Organometallic Reagent Application in Synthesis

Organometallic reagents, such as those based on lithium, magnesium (Grignard reagents), and copper (Gilman reagents), are indispensable tools in organic synthesis due to their ability to act as powerful carbon nucleophiles. youtube.com Their application in the synthesis of the this compound scaffold can be envisioned in several ways, including the construction of the carbon skeleton and the introduction of substituents.

One key application involves the addition of organometallic reagents to electrophilic precursors of the hexahydroindolizine system. For instance, the addition of a Grignard or organolithium reagent to a cyclic iminium ion derived from a pyrrolidine precursor can be a powerful method for the formation of the C-8a-C-8 bond and the introduction of a substituent at the C-8a position. The synthesis of various pyrrolidine-containing drugs has utilized the addition of Grignard reagents to pyrrolidine-based electrophiles, demonstrating the feasibility of this approach. mdpi.com

Furthermore, organometallic reagents can be employed in the construction of one of the rings of the hexahydroindolizine scaffold. For example, a pyrrolidine derivative bearing a side chain with a leaving group could undergo an intramolecular cyclization via the addition of an organometallic species. Alternatively, a precursor containing a suitable leaving group could be subjected to a metal-halogen exchange to generate an organometallic intermediate, which could then undergo an intramolecular cyclization.

The reactivity of organometallic reagents can be modulated to achieve specific outcomes. For example, organocuprates (Gilman reagents) are known to undergo conjugate addition to α,β-unsaturated carbonyl compounds, which could be a useful strategy for the elaboration of hexahydroindolizine precursors containing such functionalities. youtube.com This allows for the introduction of alkyl or aryl groups at the β-position of the enone system.

Reagent TypeApplication in Heterocyclic SynthesisPotential for Hexahydroindolizine Synthesis
Organolithium Reagents Strong nucleophiles and bases; used for C-C bond formation and deprotonation.Addition to pyrrolidine-derived iminium ions; metal-halogen exchange for intramolecular cyclization.
Grignard Reagents (RMgX) Versatile nucleophiles for addition to carbonyls, imines, and other electrophiles.Construction of the piperidine ring; introduction of substituents on the scaffold.
Organocuprates (R2CuLi) Softer nucleophiles; primarily used for conjugate addition to α,β-unsaturated systems.1,4-addition to enone precursors of hexahydroindolizine for substituent introduction.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. greyhoundchrom.com The use of small organic molecules to catalyze chemical reactions with high levels of stereocontrol has found widespread application in the synthesis of complex molecules, including nitrogen-containing heterocycles. While specific applications to the this compound scaffold are still developing, the principles of organocatalysis are highly relevant to its enantioselective construction.

A prominent class of organocatalysts are those derived from proline and other amino acids. greyhoundchrom.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, which then participate in a variety of asymmetric transformations. For the synthesis of the hexahydroindolizine core, an organocatalytic intramolecular Michael addition could be a viable strategy. A linear precursor containing both a nucleophilic enamine-forming moiety and an electrophilic Michael acceptor could be cyclized in the presence of a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, to afford an enantioenriched hexahydroindolizine derivative. The enantioselective synthesis of functionalized pyrrolizidines has been achieved using a similar organocatalytic strategy, demonstrating the potential of this approach for related fused nitrogen heterocycles. rsc.org

Another powerful organocatalytic transformation is the asymmetric Mannich reaction, which forms a β-amino carbonyl compound from an aldehyde, an amine, and a ketone. clockss.org A multi-component reaction strategy employing a suitable amino-aldehyde, a ketone, and an amine under organocatalytic conditions could potentially be developed to construct the hexahydroindolizine scaffold in a highly convergent and stereocontrolled manner.

The development of new pyrrolidine-based organocatalysts has also been an active area of research. researchgate.netbeilstein-journals.orgnih.gov These catalysts, often featuring bulky substituents to create a well-defined chiral environment, have been shown to be effective in promoting asymmetric Michael additions of aldehydes and ketones to nitroolefins with high enantioselectivities. beilstein-journals.orgnih.gov The application of such catalysts to the synthesis of hexahydroindolizine precursors could provide a direct route to optically active products.

Total Synthesis of Complex Molecules Incorporating the Hexahydroindolizine Core

The this compound scaffold is a key structural element in a number of natural products, and the total synthesis of these complex molecules provides a platform for the development and showcase of novel synthetic strategies.

Evolution of Synthetic Strategies

The synthetic strategies for accessing complex molecules containing the hexahydroindolizine core have evolved significantly over time. Early approaches often relied on classical methods, such as the Pictet-Spengler reaction and intramolecular alkylations, which, while effective, sometimes lacked efficiency and stereocontrol.

More contemporary approaches have increasingly focused on the development of cascade reactions and catalytic methods to improve synthetic efficiency. For example, the total synthesis of the antithrombotic marine natural product oscillarin, which contains a related octahydroindole core, was achieved via an N-acyloxyiminium ion aza-Prins route. npatlas.org This strategy allows for the rapid construction of the bicyclic system with good stereocontrol.

The total synthesis of other complex alkaloids, such as the hamigerans with their 6-7-5 tricyclic carbon skeleton, has also driven the development of new synthetic methods. nih.gov While not directly containing the hexahydroindolizine core, the strategies employed, such as palladium-catalyzed intramolecular cyclopropanol (B106826) ring-opening cross-coupling to form a seven-membered ring, demonstrate the power of modern organometallic chemistry in the construction of complex heterocyclic systems. nih.gov

The evolution of synthetic strategies is also marked by a shift towards more convergent and flexible approaches. Bioinspired diversification strategies, where a common precursor is elaborated into a range of natural products through late-stage modifications, have become increasingly popular. This approach allows for the efficient synthesis of multiple analogues from a single advanced intermediate.

Enantioselective and Diastereoselective Total Syntheses

The control of stereochemistry is a paramount challenge in the total synthesis of natural products containing the this compound core, which can possess multiple stereocenters. The development of enantioselective and diastereoselective methods is therefore crucial for accessing optically pure target molecules.

A variety of strategies have been employed to achieve stereocontrol in the synthesis of hexahydroindolizine-containing molecules. Chiral pool synthesis, where a readily available chiral starting material is used to introduce stereochemistry, has been a common approach. For example, amino acids or their derivatives can serve as chiral building blocks for the construction of the heterocyclic scaffold.

Catalytic asymmetric methods have also played a pivotal role in the enantioselective synthesis of these compounds. The enantioselective total synthesis of (+)-heilonine, a steroidal alkaloid with a complex hexacyclic framework, utilized an organocatalytic enantioselective Diels-Alder reaction to establish the initial stereochemistry. nih.govthieme-connect.de This highlights the power of organocatalysis in setting key stereocenters early in a synthetic sequence.

Diastereoselective reactions are also critical for controlling the relative stereochemistry of the multiple stereocenters in the hexahydroindolizine core. Substrate-controlled diastereoselection, where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction, is a common strategy. For example, the reduction of a cyclic ketone or the addition of a nucleophile to a cyclic iminium ion can proceed with high diastereoselectivity due to steric hindrance from existing substituents on the ring system.

The development of new stereoselective reactions continues to be a major focus in the field. For instance, the diastereoselective synthesis of highly substituted cyclohexanones via cascade double Michael additions demonstrates the potential for creating multiple stereocenters in a single transformation with high levels of control. harvard.edu The application of such methods to the synthesis of hexahydroindolizine precursors could provide efficient access to complex stereochemical arrays.

Synthetic StrategyKey FeaturesExample Application
Chiral Pool Synthesis Utilizes readily available chiral starting materials (e.g., amino acids).Synthesis of enantiomerically pure piperidines and indolizines. nih.gov
Catalytic Asymmetric Synthesis Employs chiral catalysts (organocatalysts or metal complexes) to induce enantioselectivity.Enantioselective Diels-Alder in the total synthesis of (+)-heilonine. nih.govthieme-connect.de
Substrate-Controlled Diastereoselection Existing stereocenters in the substrate direct the stereochemical outcome of a reaction.Diastereoselective reduction of cyclic ketones or addition to iminium ions.
Cascade Reactions Multiple bond-forming events occur in a single pot, often with high stereocontrol.Diastereoselective synthesis of highly substituted cyclohexanones via double Michael addition. harvard.edu

Stereochemical Control and Conformational Analysis in Hexahydroindolizine Synthesis

Diastereoselectivity in Hexahydroindolizine Ring Formation

Diastereoselectivity in the formation of the hexahydroindolizine ring is crucial as it establishes the relative stereochemistry of multiple stereocenters in a single transformation. The outcome of these reactions is often governed by either kinetic or thermodynamic control, where one diastereomer is formed more rapidly or is more stable than the others. uou.ac.in The steric and electronic interactions between newly forming stereocenters and existing stereogenic elements play a significant role in determining the favored diastereomer. ethernet.edu.et

In reactions leading to diastereomeric products, the difference in the free enthalpy of activation for their formation dictates the product ratio. ethernet.edu.et For instance, the stereochemistry of one part of a molecule can influence the stereochemical outcome of a reaction in another part, a concept known as substrate control. youtube.com This is particularly relevant in cyclization reactions to form the hexahydroindolizine core, where pre-existing stereocenters in a precursor can direct the approach of reagents.

Reaction TypeKey Factors Influencing DiastereoselectivityTypical Outcome
CyclizationSteric hindrance, transition state stability, electronic effectsFormation of one diastereomer in excess
ReductionNature of reducing agent, substrate conformationPreferential formation of one alcohol diastereomer
AlkylationSteric bulk of electrophile and substrateApproach of electrophile from the less hindered face

Enantioselective Synthesis Strategies and Chiral Induction

Achieving enantioselectivity in the synthesis of hexahydroindolizines is paramount for accessing specific biologically active enantiomers. Several strategies are employed to induce chirality, including the use of chiral catalysts, chiral auxiliaries, and starting from chiral substrates. mdpi.comrijournals.com

Chiral Catalysis: Asymmetric catalysis is a powerful tool where a small amount of a chiral catalyst directs the formation of a specific enantiomer. For example, chiral Schiff base copper (II) complexes have been used as catalysts in reactions to produce enantiomerically enriched heterocyclic compounds. mdpi.com

Chiral Auxiliaries: An alternative approach involves the temporary incorporation of a chiral auxiliary into the molecule. youtube.com This auxiliary directs the stereochemical outcome of a subsequent reaction and is later removed. youtube.com For instance, an auxiliary can sterically block one face of a molecule, forcing a reagent to attack from the opposite face, thereby controlling the formation of a new stereocenter. youtube.com

Substrate-Based Induction: The use of chiral starting materials, such as myrtenal, can induce asymmetry in the final product. mdpi.com In such cases, the inherent chirality of the starting material guides the stereochemical course of the reaction.

StrategyDescriptionExample
Asymmetric CatalysisA chiral catalyst creates a chiral environment for the reaction.Chiral Schiff base copper (II) complex in multicomponent reactions. mdpi.com
Chiral AuxiliaryA temporary chiral group directs stereoselective transformations.An 8-phenylmenthyl ester auxiliary can direct the stereochemical outcome of a reaction. youtube.com
Chiral SubstrateA starting material with pre-existing chirality determines the product's stereochemistry.Use of (1R)-(-)-myrtenal in a Biginelli-type reaction to achieve diastereoselectivity. mdpi.com

Relative and Absolute Stereochemical Assignment Methodologies

Once a stereochemically complex molecule like hexahydroindolizine is synthesized, determining its relative and absolute stereochemistry is a critical step. A combination of spectroscopic and crystallographic techniques is typically employed.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of both relative and absolute stereochemistry. rsc.orgnih.gov For instance, the absolute configuration of (6S,7S,8S,8aS)-6-Ethyl-7,8-dihydroxy-1,5,6,7,8,8a-hexahydroindolizin-3(2H)-one was confirmed through its synthesis and subsequent X-ray analysis, which also revealed the chair conformation of the central six-membered ring. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of molecules in solution. nih.gov

Chemical Shifts and Coupling Constants: The chemical shifts of diastereotopic protons will differ, and the magnitude of coupling constants can provide information about the dihedral angles between protons, which is related to the stereochemistry. wordpress.com The Karplus equation relates the three-bond coupling constant to the dihedral angle. organicchemistrydata.org

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, detect through-space interactions between protons that are close to each other (typically <5 Å), providing crucial information about relative stereochemistry. wordpress.com

Chiral Derivatizing Agents and Solvents: To distinguish between enantiomers, chiral derivatizing agents can be used to convert them into diastereomers, which will have distinct NMR spectra. jeol.com Alternatively, chiral solvents or aligning media can be used to induce different spectral properties for enantiomers. nih.gov

UV-Vis Spectroscopy: In some cases, particularly for conjugated systems, UV-Vis spectroscopy can aid in stereochemical assignment. Isomers with different geometries may exhibit distinct absorption maxima and extinction coefficients. For example, E and Z isomers of 3-acylidene 2-oxindoles show different UV-Vis spectra due to variations in conjugation, which can be correlated with their stereochemistry as confirmed by X-ray crystallography. researchgate.net

MethodPrincipleInformation Obtained
X-ray CrystallographyDiffraction of X-rays by a single crystal. rsc.orgnih.govUnambiguous 3D structure, relative and absolute stereochemistry. nih.gov
NMR SpectroscopyNuclear spin transitions in a magnetic field. nih.govorganicchemistrydata.orgRelative stereochemistry (NOE, coupling constants), enantiomeric purity (with chiral agents). wordpress.comjeol.com
UV-Vis SpectroscopyElectronic transitions in a molecule.Can distinguish between geometric isomers based on conjugation. researchgate.net

Conformational Preferences and Dynamics of the Hexahydroindolizine Ring System

Rotationally resolved fluorescence excitation spectroscopy has been used to study the conformational properties of similar polycyclic systems in the gas phase. nih.gov Such studies can identify different conformers, like chair and boat forms, based on their distinct rotational constants. nih.gov

In the solid state, X-ray crystallography provides precise information about the conformation. For example, in a derivative of hexahydroindolizine, the six-membered ring was found to adopt a chair conformation, and the fused oxopyrrolidine ring had a flat-envelope conformation. nih.gov The specific puckering parameters of the rings can be calculated from the crystallographic data.

Computational methods are also employed to predict the relative energies of different conformations and the barriers to interconversion between them. These theoretical studies complement experimental data and provide a more complete picture of the conformational landscape of the hexahydroindolizine system.

Computational and Theoretical Investigations of Hexahydroindolizine Structures and Reactions

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic distribution and reactivity of 3,5,6,7,8,8a-hexahydroindolizine. These methods, which solve the Schrödinger equation for a given molecular system, provide insights into orbital energies, charge distribution, and other electronic properties that govern the molecule's behavior. While specific quantum mechanical studies dedicated solely to the electronic structure of the parent this compound are not extensively documented in the literature, the principles from studies on related heterocyclic systems are applicable.

Such studies would typically involve ab initio methods like Hartree-Fock (HF) or more advanced post-HF methods to map the electron density and identify regions susceptible to electrophilic or nucleophilic attack. The nitrogen atom, with its lone pair of electrons, is expected to be a region of high electron density, making it a key site for chemical reactions. The double bond in the five-membered ring also represents a region of high electron density, influencing the molecule's reactivity.

Density Functional Theory (DFT) Calculations for Structural Prediction and Validation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT methods are widely used to predict and validate molecular geometries by finding the minimum energy structure on the potential energy surface.

For this compound, DFT calculations would be instrumental in determining bond lengths, bond angles, and dihedral angles. These theoretically predicted parameters can then be compared with experimental data, if available from techniques like X-ray crystallography or microwave spectroscopy, to validate the computed structure. For instance, DFT calculations have been successfully employed to predict the geometric parameters of various indolizine (B1195054) derivatives, showing good agreement with experimental data. acs.org The choice of functional and basis set is crucial for the accuracy of these predictions, with hybrid functionals like B3LYP often providing reliable results for organic molecules. nih.govnih.gov

A key aspect of the structure of this compound is the stereochemistry at the 8a position. DFT calculations can be used to determine the relative energies of the cis- and trans-fused isomers, providing insight into the thermodynamic stability of each.

Computational Analysis of Reaction Mechanisms and Transition States

The synthesis of this compound is often achieved through ring-closing metathesis (RCM) of a suitable diene precursor. ntu.edu.sgscholaris.carsc.orgnih.govlincoln.ac.uk Computational analysis is a powerful tool for elucidating the mechanisms of such reactions and for characterizing the high-energy transition states that are difficult to study experimentally.

DFT calculations can be used to model the entire reaction pathway of the RCM reaction leading to this compound. This would involve identifying the structures of the reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. This profile reveals the activation energies for each step, allowing for a prediction of the reaction kinetics and the identification of the rate-determining step. For related systems, computational studies have proposed transition state geometries, such as a chair-like transition state in an N-acyliminium cyclisation leading to a precursor for hexahydroindolizine derivatives. soton.ac.uk

For the synthesis of this compound via RCM, computational analysis could be used to investigate the stereochemical outcome of the reaction by comparing the energies of the transition states leading to different stereoisomers. This can help in understanding and predicting the diastereoselectivity of the synthesis.

Prediction of Spectroscopic Parameters (e.g., NMR, ECD) for Stereochemical Elucidation

Computational methods are invaluable for predicting spectroscopic parameters that are crucial for the structural and stereochemical elucidation of molecules.

Table 1: Experimental NMR Data for Methyl (8S,8aS)-3,5,6,7,8,8a-hexahydroindolizine-8-carboxylate This table is based on data for a derivative and serves as a reference for the types of shifts expected for the hexahydroindolizine core.

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
1 - -
2 - -
3 - -
5 - -
6 - -
7 - -
8 - -
8a - -
Me 3.61 (s) 51.3

Note: Detailed assignments for the ring protons and carbons were not fully provided in the source material.

Computational prediction of the NMR spectra for both the cis- and trans-isomers of this compound would be a powerful method to aid in their differentiation and characterization.

Electronic Circular Dichroism (ECD): For chiral molecules, the prediction of ECD spectra using time-dependent DFT (TD-DFT) is a powerful method for determining the absolute configuration. nih.govresearchgate.netresearchgate.net The calculated ECD spectrum for a specific enantiomer can be compared with the experimental spectrum. A good match between the two confirms the absolute stereochemistry of the molecule. For this compound, which is chiral at the 8a position (and potentially other positions depending on substitution), TD-DFT calculations of the ECD spectrum would be a definitive way to assign the absolute configuration of a synthesized or isolated sample. This has been successfully applied to more complex indolizidine alkaloids. acs.org

Molecular Modeling and Conformational Landscape Exploration

The this compound ring system possesses significant conformational flexibility. Molecular modeling techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore the conformational landscape of the molecule.

These methods can identify the various low-energy conformations (conformers) that the molecule can adopt and determine their relative populations at a given temperature. This is crucial as the observed properties of a flexible molecule are often a population-weighted average of the properties of its individual conformers. For example, NOESY NMR data for a diene precursor to a hexahydroindolizine derivative has been used to confirm its relative stereochemistry, which is dependent on its conformational preferences. soton.ac.uk

A thorough conformational search using computational methods would reveal the preferred chair, boat, or twist conformations of the six-membered ring and the envelope or twist conformations of the five-membered ring in this compound. Understanding the conformational landscape is essential for interpreting spectroscopic data and for understanding how the molecule interacts with biological targets or other molecules.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Hexahydroindolizine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the intricate stereochemical details of hexahydroindolizine derivatives. Through a variety of one-dimensional (1D) and two-dimensional (2D) experiments, scientists can map out the connectivity and spatial relationships of atoms within the molecule.

One-dimensional NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom in a hexahydroindolizine derivative. rsc.orgcore.ac.uk However, for complex structures, these spectra can become crowded and difficult to interpret. This is where 2D NMR techniques become indispensable. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons and piecing together the spin systems within the hexahydroindolizine core and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly important for determining the relative stereochemistry of the molecule.

These 2D NMR experiments, often used in combination, provide a comprehensive picture of the molecular structure. rsc.orgscience.gov For instance, the analysis of indolizine (B1195054) derivatives often involves a detailed examination of ¹H and ¹³C NMR data, supported by COSY and HETCOR (an older version of HSQC) analyses to confirm signal assignments.

Interactive Data Table: Representative NMR Data for a Hexahydroindolizine Derivative

This table showcases typical ¹H and ¹³C NMR chemical shift ranges for a generic hexahydroindolizine scaffold. Actual values will vary depending on substitution patterns.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (from selected protons)
H-32.5 - 3.545 - 55C-2, C-5
H-52.8 - 4.050 - 65C-3, C-6, C-8a
H-61.2 - 2.020 - 35C-5, C-7, C-8
H-71.2 - 2.020 - 35C-6, C-8, C-8a
H-81.5 - 2.530 - 45C-6, C-7, C-8a
H-8a2.0 - 3.060 - 75C-1, C-5, C-7, C-8

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by an RF field leads to a change in the intensity of NMR resonances of other spins that are spatially close. wikipedia.org This effect is distance-dependent, typically observed for protons within 5 Å of each other, making it an invaluable tool for determining the relative stereochemistry of molecules. libretexts.org

In the context of hexahydroindolizine derivatives, NOE studies, often conducted as 1D NOE difference experiments or 2D NOESY experiments, can reveal the spatial proximity of protons on the fused ring system. libretexts.orgwikipedia.org For example, a strong NOE correlation between a proton at C-5 and a proton at C-8a would suggest that these protons are on the same face of the indolizine ring system, indicating a cis-fused ring junction. The presence or absence of such correlations allows for the definitive assignment of the relative configuration at the stereocenters. researchgate.netresearchgate.net

The magnitude of the NOE enhancement can also provide qualitative information about the distance between the interacting protons. Stronger NOEs indicate shorter distances. This information is crucial for building an accurate 3D model of the molecule in solution.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns. libretexts.orglibretexts.org For hexahydroindolizine derivatives, high-resolution mass spectrometry (HRMS) is often employed to determine the precise elemental composition, which helps in confirming the molecular formula.

When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is often characteristic of the original molecule's structure. libretexts.orgchemguide.co.uk For instance, in aliphatic amines, a common fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org Analyzing the fragmentation patterns of hexahydroindolizine derivatives can help to identify the substituents and their locations on the ring system. Chemical derivatization can sometimes be used to create more predictable fragmentation patterns, aiding in structural elucidation. researchgate.netspectroscopyonline.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. libretexts.org It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. utexas.edu Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. pressbooks.publibretexts.org

For hexahydroindolizine derivatives, IR spectroscopy can be used to confirm the presence of key functional groups. For example:

A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the presence of an O-H group from an alcohol or a carboxylic acid. masterorganicchemistry.com

A sharp absorption around 1700 cm⁻¹ would suggest the presence of a carbonyl (C=O) group, which could be part of a ketone, aldehyde, ester, or amide. masterorganicchemistry.com

Absorptions in the range of 3300-3500 cm⁻¹ could indicate the presence of an N-H group from an amine or amide. pressbooks.pub

While IR spectroscopy does not provide detailed information about the carbon skeleton, it is a quick and simple method for identifying the functional groups present, which is an important piece of the structural puzzle.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While NMR and MS can provide the relative stereochemistry of a chiral molecule, they cannot distinguish between enantiomers. Electronic Circular Dichroism (ECD) is a chiroptical technique that can be used to determine the absolute configuration of chiral molecules. nih.govencyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for each possible enantiomer, the absolute configuration can be determined. nih.govresearchgate.net This approach has become a powerful tool in natural product chemistry for assigning the absolute stereochemistry of complex molecules, including those with indolizidine cores. acs.org The development of time-dependent density functional theory (TD-DFT) has made the theoretical calculation of ECD spectra more accurate and accessible. nih.gov

Synergistic Application of Multiple Spectroscopic Methods in Complex Structure Determination

The structural elucidation of complex hexahydroindolizine derivatives is rarely achieved using a single spectroscopic technique. Instead, a synergistic approach that combines data from multiple methods is typically employed. researchgate.net The process often begins with MS to determine the molecular formula and IR to identify the functional groups present. Then, extensive 1D and 2D NMR experiments are performed to piece together the carbon skeleton and determine the relative stereochemistry. rsc.org Finally, for chiral molecules, ECD is used to establish the absolute configuration. researchgate.net

This integrated approach allows for a comprehensive and unambiguous determination of the complete three-dimensional structure of the molecule. Each technique provides a unique piece of the puzzle, and together they create a detailed and accurate picture of the molecule's architecture.

Chemical Transformations and Derivatization Strategies of the Hexahydroindolizine Core

Functionalization of the Hexahydroindolizine Ring System

Research has demonstrated the successful functionalization of the hexahydroindolizine core at several positions. These modifications can include the introduction of carbonyl groups, alkyl chains, and hydroxyl groups, leading to a diverse range of derivatives. For instance, the structure of (6S,7S,8S,8aS)-6-Ethyl-7,8-dihydroxy-1,5,6,7,8,8a-hexahydroindolizin-3(2H)-one illustrates how the core can be substituted with an ethyl group at the C-6 position and two hydroxyl groups at C-7 and C-8. nih.gov The presence of a carbonyl group in the five-membered ring, creating a lactam, is also a common functionalization strategy. nih.govnih.gov

These functional groups are pivotal as they are the primary sites of chemical reactivity, directing and controlling subsequent organic reactions. pressbooks.pub The ability to functionalize the hexahydroindolizine core is essential for synthesizing compounds with specific biological or material science applications. mdpi.com

Regioselective and Stereoselective Derivatization

When multiple reaction sites or stereochemical outcomes are possible, controlling the reaction's orientation is critical. Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. youtube.comkhanacademy.org

In the context of the hexahydroindolizine system, derivatization is often highly stereoselective, which is crucial as the stereochemistry of a molecule can determine its biological activity. The synthesis of derivatives frequently yields a specific stereoisomer, confirming the controlled nature of the reactions.

For example, the synthesis of (6S,7S,8S,8aS)-6-Ethyl-7,8-dihydroxy-1,5,6,7,8,8a-hexahydroindolizin-3(2H)-one resulted in a specific, predetermined absolute configuration. nih.gov The central six-membered ring of this indolizine (B1195054) derivative adopts a stable chair conformation, which influences the spatial arrangement of the substituents. nih.gov Similarly, another derivative, (6S,7R,8R,8aS)-6,7,8-trihydroxy-8a-(hydroxymethyl)-1,2,5,6,7,8-hexahydroindolizin-3-one, also features a precisely defined stereochemistry at multiple chiral centers. nih.gov Such stereospecific outcomes are often guided by the reaction mechanism and the inherent structure of the substrate, where the existing stereochemistry dictates the stereochemistry of the product. khanacademy.org

Oxidation and Reduction Reactions of Hexahydroindolizine Derivatives

Oxidation and reduction reactions are fundamental transformations in organic chemistry that involve the transfer of electrons, often manifesting as a change in the number of bonds to oxygen or hydrogen. ucr.eduyoutube.com These reactions are key for interconverting functional groups on hexahydroindolizine derivatives.

The functional groups introduced onto the hexahydroindolizine core can undergo various redox transformations.

Reduction: Carbonyl groups, such as the ketone at the C-3 position in some derivatives, can be reduced to secondary alcohols. nih.govnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). leah4sci.com LiAlH₄ is a stronger reducing agent and can also reduce other functional groups like carboxylic acids and esters. leah4sci.com

Oxidation: Conversely, alcohol (hydroxyl) groups on the ring system can be oxidized. Primary alcohols can be oxidized to aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC) or further to carboxylic acids using stronger oxidizing agents like potassium permanganate (B83412) or chromic acid. youtube.comlibretexts.org Secondary alcohols, such as those that could be formed by reducing a C-3 ketone, can be oxidized back to ketones. libretexts.org

The choice of the oxidizing or reducing agent is critical to ensure that only the desired functional group is affected, allowing for selective transformations. libretexts.org

Table 1: Common Oxidation-Reduction Reactions for Functional Groups

Functional Group Reaction Type Product Functional Group Common Reagents
Ketone Reduction Secondary Alcohol NaBH₄, LiAlH₄
Aldehyde Reduction Primary Alcohol NaBH₄, LiAlH₄
Primary Alcohol Oxidation Aldehyde Pyridinium chlorochromate (PCC)
Primary Alcohol Oxidation Carboxylic Acid KMnO₄, H₂CrO₄
Secondary Alcohol Oxidation Ketone PCC, Swern Oxidation

Introduction of New Functional Groups and Side Chains

The versatility of the hexahydroindolizine scaffold is demonstrated by the wide array of functional groups and side chains that can be attached to its core structure. pressbooks.pubstudymind.co.uk The process of adding these groups, known as functionalization, allows chemists to create a library of new molecules with potentially new properties. pressbooks.pub

Detailed analysis of synthesized hexahydroindolizine derivatives reveals the introduction of several key functional groups:

Hydroxyl (-OH) Groups: Multiple hydroxyl groups have been added to the six-membered ring, as seen in derivatives like (6S,7S,8S,8aS)-6-Ethyl-7,8-dihydroxy-1,5,6,7,8,8a-hexahydroindolizin-3(2H)-one and the trihydroxy-substituted (6S,7R,8R,8aS)-6,7,8-trihydroxy-8a-(hydroxymethyl)-1,2,5,6,7,8-hexahydroindolizin-3-one. nih.govnih.gov

Alkyl (-R) Groups: An ethyl group has been successfully introduced at the C-6 position. nih.gov

Hydroxymethyl (-CH₂OH) Group: This functional group, a primary alcohol, has been attached at the C-8a bridgehead position. nih.gov

Carbonyl (C=O) Group: An oxo (ketone) group is commonly incorporated at the C-3 position within the five-membered ring, forming a lactam moiety. nih.govnih.gov

Table 2: Examples of Functionalized 3,5,6,7,8,8a-Hexahydroindolizine Derivatives

Derivative Name Introduced Functional Groups Position(s)
(6S,7S,8S,8aS)-6-Ethyl-7,8-dihydroxy-1,5,6,7,8,8a-hexahydroindolizin-3(2H)-one nih.gov Ethyl, Dihydroxy, Oxo C-6, C-7/C-8, C-3
(6S,7R,8R,8aS)-6,7,8-trihydroxy-8a-(hydroxymethyl)-1,2,5,6,7,8-hexahydroindolizin-3-one nih.gov Trihydroxy, Hydroxymethyl, Oxo C-6/C-7/C-8, C-8a, C-3

Transformations to Related Polycyclic Nitrogen Heterocycles

The chemical transformation of one heterocyclic system into another is a powerful strategy in synthetic chemistry for accessing novel molecular frameworks. Nitrogen-containing heterocycles can undergo various ring-restructuring reactions. mdpi.com One such class of reactions involves the expulsion of molecular nitrogen (N₂) from a polynitrogen heterocycle, a process known as denitrogenative transformation. wiley.com These reactions can lead to the formation of new, often complex, cyclic or polycyclic molecules from simpler heterocyclic precursors. wiley.com

While specific examples of the this compound core undergoing such transformations are not prevalent in the immediate literature, the principles of heterocyclic transformations are broadly applicable. It is conceivable that suitably functionalized hexahydroindolizine derivatives could be converted into other polycyclic nitrogen heterocycles through carefully designed reaction sequences, potentially involving ring expansion, contraction, or cleavage and re-formation steps. Such transformations would further expand the chemical diversity accessible from this important scaffold.

Broader Context: Hexahydroindolizine As a Privileged Scaffold in Complex Molecule Synthesis

Design Principles for Accessing Hexahydroindolizine Scaffolds

The construction of the hexahydroindolizine skeleton is guided by several key design principles that aim to control stereochemistry and functionalization. A primary consideration is the strategic formation of the bicyclic ring system, which can be achieved through various intramolecular cyclization strategies. These often involve the formation of a crucial carbon-nitrogen or carbon-carbon bond to close the second ring.

A common approach involves the use of chiral precursors to establish the desired stereochemistry early in the synthetic sequence. For instance, the synthesis of indolizidine alkaloids often employs chiral building blocks derived from readily available starting materials like amino acids or sugars. elsevierpure.com The inherent chirality of these starting materials is then transferred throughout the synthesis to control the stereochemistry of the final hexahydroindolizine core.

Furthermore, the design often incorporates latent functionalities that can be unmasked and elaborated in later steps. This allows for the introduction of diverse substituents and the construction of a library of related compounds from a common intermediate. The strategic placement of protecting groups is also a critical design element, ensuring that specific reactive sites are shielded while other transformations are carried out.

Convergent and Divergent Synthetic Pathways

Both convergent and divergent synthetic strategies are employed to access the hexahydroindolizine scaffold, each offering distinct advantages.

Divergent synthesis , on the other hand, begins with a common core structure that is then elaborated into a variety of different products. This strategy is particularly powerful for creating libraries of related compounds for biological screening. elsevierpure.comnih.gov Starting from a central, stereochemically defined hexahydroindolizine intermediate, various functional groups can be introduced at different positions, leading to a diverse set of analogues. This approach has been successfully applied to the total synthesis of various poison-frog alkaloids of the indolizidine and quinolizidine (B1214090) classes. elsevierpure.com

Step Economy and Efficiency in Hexahydroindolizine Synthesis

In the pursuit of elegant and practical synthetic routes, the principles of step economy and efficiency are paramount. Step economy aims to minimize the number of synthetic operations required to assemble a target molecule, thereby reducing waste, cost, and labor. nih.gov Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are a powerful tool for achieving step economy in hexahydroindolizine synthesis.

Role in Chemical Space Exploration

The hexahydroindolizine scaffold plays a crucial role in the exploration of biologically relevant chemical space. Chemical space refers to the vast collection of all possible small molecules. By systematically synthesizing libraries of compounds based on the hexahydroindolizine core, chemists can explore new regions of chemical space and identify molecules with novel biological activities.

Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally diverse compound libraries. nih.gov The hexahydroindolizine scaffold, with its multiple points for diversification, is an ideal starting point for DOS. By varying the substituents at different positions of the ring system, a wide range of analogues with distinct three-dimensional shapes and properties can be generated. This approach has been instrumental in the discovery of novel cytotoxic agents based on the hexahydroindolizino[8,7-b]indole framework. nih.gov The exploration of the chemical space around this privileged scaffold continues to yield promising lead compounds for drug discovery.

Future Directions and Emerging Research Avenues in 3,5,6,7,8,8a Hexahydroindolizine Chemistry

Development of Novel Catalytic Systems for Asymmetric Synthesis

The construction of the chiral hexahydroindolizine scaffold with precise stereocontrol is a primary objective in the synthesis of indolizidine alkaloids. Future research is intensely focused on moving beyond classical chiral pool approaches to more flexible and efficient catalytic asymmetric methods.

Emerging strategies are centered on the use of transition-metal catalysis and organocatalysis to forge the bicyclic core enantioselectively. A promising area is the development of rhodium-catalyzed asymmetric [2+2+2] cycloadditions between alkynes and alkenyl isocyanates, which can rapidly assemble the core structure. nih.gov The use of chiral phosphoramidite (B1245037) ligands in these systems is crucial for inducing high levels of enantioselectivity, potentially overriding inherent substrate biases. nih.gov Another frontier is the application of multi-catalytic strategies that combine different modes of activation, such as the synergistic use of organocatalysis, photocatalysis, and hydrogen atom transfer (HAT) catalysis. nih.gov

Organocatalysis, in particular, offers a powerful metal-free alternative. Chiral Brønsted acids and bases, bifunctional catalysts like squaramides, and primary amines derived from natural alkaloids (e.g., cinchona alkaloids) are being explored to catalyze key bond-forming reactions. nih.govrsc.org Enamine and iminium ion catalysis, for instance, can be harnessed for asymmetric Michael additions, aldol (B89426) reactions, and Pictet-Spengler-type cyclizations to build the substituted piperidine (B6355638) ring of the hexahydroindolizine system with high enantiopurity. nih.gov The development of novel bifunctional enamine catalysts, such as those incorporating a spirobicyclic pyrrolidine (B122466) framework, has shown promise in the synthesis of related complex indole (B1671886) alkaloids and could be adapted for hexahydroindolizine targets. nih.gov

Future systems will likely involve the design of even more sophisticated catalysts that can control multiple stereocenters in a single transformation, possibly through domino or cascade reactions, to further streamline the synthesis of complex hexahydroindolizine derivatives.

Chemo- and Regioselective Functionalization of Poly-substituted Hexahydroindolizines

With a robust hexahydroindolizine core in hand, the next challenge lies in its precise functionalization. The development of methods for the chemo- and regioselective introduction of substituents onto a pre-formed, polysubstituted hexahydroindolizine skeleton is a key area of emerging research. This is particularly important for late-stage functionalization (LSF), a strategy that allows for the rapid diversification of complex molecules to explore structure-activity relationships (SAR) for drug discovery. rsc.orgnih.gov

A major focus is on C–H functionalization, which offers an atom-economical approach to install new functional groups directly onto the saturated carbocyclic framework. researchgate.netethz.ch While C–H functionalization of aromatic heterocycles is well-established, its application to saturated N-heterocycles like hexahydroindolizine is more challenging due to the higher bond dissociation energies of sp³ C–H bonds and the potential for multiple reactive sites. nih.govresearchgate.net

Future research will likely concentrate on:

Directed C–H Functionalization: Utilizing directing groups to achieve high regioselectivity.

Catalyst-Controlled Functionalization: Developing transition-metal catalysts (e.g., based on palladium, rhodium, or copper) that can distinguish between electronically and sterically similar C–H bonds. Tantalum–amidate complexes, for example, have shown unique reactivity in activating C–H bonds adjacent to the nitrogen in cyclic amines. ethz.ch

Radical-Mediated Reactions: Employing radical-based processes, which are often well-suited for functionalizing strong C–H bonds. nih.gov

A recently developed method for creating N-fused heterocycles involves a Norrish–Yang Type II C–H functionalization of ketoamides derived from saturated cyclic amines, followed by a rhodium-catalyzed C–C bond cleavage and subsequent cyclization. nih.gov This type of strategy, which combines C-H and C-C functionalization, provides a pathway to functionalized indolizidines from readily available piperidines and could be a powerful tool for derivatizing the hexahydroindolizine core. nih.gov Furthermore, computational modeling is becoming an indispensable tool for predicting the regioselectivity of these reactions, for instance by calculating the pKa of different lysine (B10760008) residues on a protein to predict the site of modification, a principle that can be applied to the C-H bonds of a small molecule. nih.gov

Advanced Reaction Engineering for Scalable Synthesis

The translation of a laboratory-scale synthesis to industrial production requires robust and scalable processes. Advanced reaction engineering principles are being applied to the synthesis of hexahydroindolizines to address challenges associated with reaction safety, efficiency, and cost. A key trend is the move from traditional batch reactors to continuous manufacturing setups.

This shift necessitates a deeper understanding of reaction kinetics, thermodynamics, and mass transfer. Process intensification—the strategy of designing smaller, safer, and more energy-efficient processes—is at the forefront of this effort. For hexahydroindolizine synthesis, this could involve using novel reactor designs that offer superior mixing and heat transfer, thereby preventing the formation of byproducts and improving reaction yields. Such control is critical, for example, in highly exothermic or cryogenic reactions, such as lithiation, which can be performed at significantly higher temperatures in microreactors, increasing safety and reducing costs. chimia.ch The ability to handle unstable intermediates and hazardous reagents more safely is another significant advantage driving this technological adoption. researchgate.net

Integration with Flow Chemistry Methodologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, is a practical embodiment of advanced reaction engineering. chimia.ch Its integration into the synthesis of hexahydroindolizines is a major avenue for future research.

The key advantages of flow chemistry for this class of compounds include:

Enhanced Safety and Scalability: The small internal volume of microreactors minimizes the risk associated with hazardous reactions or unstable intermediates. researchgate.net Scaling up production is achieved by simply running the system for a longer duration ("numbering-up") rather than redesigning a larger vessel.

Precise Reaction Control: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise temperature control and the ability to safely access superheated conditions to accelerate slow reactions. chimia.ch

Automation and Optimization: Flow systems can be readily automated, allowing for rapid reaction optimization through systematic variation of parameters like temperature, residence time, and stoichiometry. nih.gov

The synthesis of radiolabeled compounds, such as PET ligands, has demonstrated the power of microreactors for rapid optimization and production using minimal amounts of precursor. nih.gov This principle is directly applicable to the synthesis of valuable hexahydroindolizine derivatives for biological screening.

Exploration of New Methodologies for Accessing Diverse Hexahydroindolizine Architectures

To fully explore the chemical space around the hexahydroindolizine scaffold, chemists are continuously seeking novel synthetic methodologies that provide access to a wide diversity of structures. This goes beyond simple substitution patterns to include variations in the core ring structure itself.

Diversity-Oriented Synthesis (DOS) is a key strategy in this endeavor. DOS aims to create collections of structurally diverse and complex molecules, moving away from libraries of close analogues. nih.govcam.ac.ukscispace.com For hexahydroindolizines, this could involve pathway- and reagent-based approaches to generate skeletal diversity, appendage diversity, and stereochemical diversity.

Emerging synthetic strategies that facilitate DOS for hexahydroindolizine-like structures include:

Novel Cyclization Strategies: Developing new ways to construct the bicyclic ring system is fundamental. Domino reactions, such as the aza-Cope–dipolar cycloaddition followed by a Pauson-Khand cyclization, can rapidly build complex and functionalized indolizidine systems from simple precursors. nih.gov Harnessing multicomponent reactions, where three or more reactants combine in a single operation, is another powerful approach to generate complexity quickly. researchgate.net

Ring-Expansion Reactions: These methods offer an alternative to direct cyclization for forming medium-sized rings, which can be synthetically challenging. nih.gov Strategies involving a cyclization/ring expansion (CRE) cascade can build macrocycles and medium-sized rings from linear precursors through a series of kinetically favored smaller ring formations, avoiding the need for high-dilution conditions. whiterose.ac.uk Such approaches could be adapted to construct novel, expanded hexahydroindolizine analogues.

Fragment-Based Approaches: Diversity-oriented synthesis is also being used to create libraries of sp³-enriched fragments for use in fragment-based drug discovery, providing more three-dimensional starting points for lead discovery compared to traditional flat, aromatic fragments. broadinstitute.org

By combining these innovative synthetic strategies, researchers can significantly expand the accessible chemical space of hexahydroindolizine-based compounds, increasing the probability of discovering novel molecules with valuable biological activities. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3,5,6,7,8,8a-hexahydroindolizine derivatives?

A widely used method involves palladium-catalyzed arylation and heteroatom insertion. For example, compound 5a (3-phenyl-8-oxo-5,6,7,8-tetrahydroindolizine) was synthesized via PdCl₂(PPh₃)₂ catalysis in NMP at 100°C using aryl bromides and KOAc as a base. Purification via column chromatography (cyclohexane/ethyl acetate) yielded 88% product . Another route utilizes polyphosphoric acid-mediated cyclization of 4-(pyrrol-1-yl)butanoic acid to form 6,7-dihydroindolizin-8(5H)-one (97% yield), a key intermediate .

Q. Which characterization techniques are essential for confirming the structure of hexahydroindolizine derivatives?

  • NMR spectroscopy : Proton and carbon signals (e.g., δ 2.17–7.37 ppm in ¹H NMR for 5a ) confirm backbone structure and substituents .
  • HRMS : Validates molecular formulas (e.g., C₁₄H₁₃NO for 5a with 211.0997 m/z ).
  • IR spectroscopy : Identifies carbonyl (1646 cm⁻¹) and aromatic stretching frequencies .

Q. How are reaction intermediates purified during synthesis?

Flash chromatography on silica gel (e.g., cyclohexane/ethyl acetate 8:2) is standard. For example, 6,7-dihydroindolizin-8(5H)-one was isolated via this method after extraction with CH₂Cl₂ and drying over Na₂SO₄ .

Q. What starting materials are critical for indolizine core formation?

Key precursors include 4-(pyrrol-1-yl)butanoic acid and aryl bromides. The former undergoes cyclization in polyphosphoric acid to generate the bicyclic scaffold, while aryl bromides enable Pd-mediated C–H functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in palladium-catalyzed arylations?

Systematic variation of parameters is required:

  • Catalyst loading : PdCl₂(PPh₃)₂ at 0.5 mol% vs. 1 mol% affects turnover .
  • Solvent : NMP vs. DMF influences reaction rate and byproduct formation.
  • Temperature : 100°C is optimal for balancing reaction speed and decomposition . Statistical tools like factorial design (varying 2–3 factors) can identify interactions between variables .

Q. How to resolve discrepancies in NMR data for structurally similar derivatives?

  • Comparative analysis : Cross-reference with known analogs (e.g., 5a vs. 5b–5f ) .
  • Computational validation : Use DFT calculations to predict chemical shifts and compare with experimental data .
  • Advanced techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton-carbon correlations .

Q. What computational methods aid in studying substituent effects on indolizine reactivity?

  • Molecular docking : Predicts binding affinities for bioactive derivatives (e.g., antimicrobial studies) .
  • Reactivity indices : Fukui functions and frontier orbital analysis identify nucleophilic/electrophilic sites .
  • MD simulations : Assess stability of tautomeric forms (e.g., keto-enol equilibria) .

Q. How to design experiments to evaluate substituent electronic effects on indolizine stability?

  • Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., –NO₂, –CF₃) and donating (–OCH₃) groups .
  • Kinetic studies : Monitor decomposition rates under controlled conditions (pH, temperature).
  • Spectroscopic tracking : UV-Vis or IR to detect intermediate species during degradation .

Q. What theoretical frameworks guide mechanistic studies of indolizine syntheses?

Link to organometallic chemistry principles:

  • Catalytic cycles : Pd⁰/Pd²⁺ redox steps in C–H activation .
  • Hammett plots : Correlate substituent σ values with reaction rates to infer mechanism (e.g., electrophilic vs. nucleophilic pathways) .

Q. How to address reproducibility challenges in scaled-up reactions?

  • Process optimization : Adjust mixing efficiency and heat transfer (e.g., flow chemistry for Pd-catalyzed steps) .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Considerations

Q. What strategies validate bioactivity in indolizine derivatives?

  • In vitro assays : Antimicrobial testing via MIC (Minimum Inhibitory Concentration) protocols .
  • Cell-based models : Assess cytotoxicity using MTT assays on cancer cell lines .
  • Molecular target identification : SPR (Surface Plasmon Resonance) screens for protein binding .

Q. How to analyze tautomeric equilibria in hydroxylated indolizines?

  • Dynamic NMR : Track proton exchange in D₂O to identify tautomerization rates .
  • pH-dependent studies : UV-Vis titration to determine pKa values of enol and keto forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.